molecular formula C13H17N5O2S2 B11028572 2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

Cat. No.: B11028572
M. Wt: 339.4 g/mol
InChI Key: YULVAGZHIPFXRF-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a hybrid heterocyclic compound featuring a thiazole core linked to a 1,3,4-thiadiazole moiety via a carboxamide bridge. The thiazole ring is substituted with a cyclopentylamino group at position 2, while the thiadiazole ring bears a methoxymethyl substituent. This structural combination is designed to leverage the pharmacological versatility of both thiazole and thiadiazole scaffolds, which are known for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C13H17N5O2S2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(cyclopentylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H17N5O2S2/c1-20-6-10-17-18-13(22-10)16-11(19)9-7-21-12(15-9)14-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,14,15)(H,16,18,19)

InChI Key

YULVAGZHIPFXRF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of intermediate compounds through reactions such as cyclization, amination, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and the yield of the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions

Scientific Research Applications

2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thiazole-Thiadiazole Hybrids

The compound’s hybrid structure distinguishes it from simpler thiazole or thiadiazole derivatives. For example, N-substituted 2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives) lack the thiadiazole moiety but share the carboxamide-linked substitution pattern.

1,3,4-Thiadiazole Derivatives

The thiadiazole ring in the target compound is substituted with a methoxymethyl group, contrasting with derivatives like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, which features halogenated aromatic substituents. Chlorobenzylidene and fluorobenzylidene groups enhance antimicrobial and insecticidal activities by increasing lipophilicity and membrane penetration .

Antimicrobial Activity

Thiadiazoles with electron-withdrawing substituents (e.g., chloro, fluoro) demonstrate superior antimicrobial potency. For instance, 2-(4-fluoro-benzylidene)-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amine shows IC₅₀ values of 1.2–3.8 µM against bacterial strains, whereas the methoxymethyl-substituted target compound may exhibit reduced potency due to its electron-donating nature .

Anticancer Potential

The thiazole-thiadiazole hybrid structure enhances anticancer activity via synergistic effects.

Hydrogen-Bonding and Solubility

Compared to triazole-thione derivatives like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, which rely on N–H···S hydrogen bonds for crystal packing, the target compound’s carboxamide and thiadiazole groups provide additional hydrogen-bonding sites (N–H···O, O–H···S), improving solubility and bioavailability .

Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compound Reference
Thiadiazole with methoxymethyl Moderate antimicrobial activity; enhanced solubility Target compound
Thiadiazole with chloro High antimicrobial/insecticidal activity; poor solubility (E)-N-(4-chlorobenzylidene)-...thiadiazol-2-amine
Thiazole with cyclopentylamino Improved kinase inhibition via hydrophobic interactions Target compound
Hybrid thiazole-thiadiazole Synergistic anticancer effects Target compound

Biological Activity

The compound 2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The compound is characterized by:

  • Cyclopentylamino group
  • Thiadiazole moiety
  • Thiazole carboxamide framework

These structural features suggest that the compound may exhibit diverse pharmacological properties owing to the presence of nitrogen and sulfur atoms.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole and thiadiazole compounds often show significant anticancer activity. For instance, in vitro tests revealed that various derivatives exhibited cytotoxic effects against multiple cancer cell lines including:

  • Caco-2 (human colon carcinoma)
  • MDA-MB-231 (human breast carcinoma)
  • SK-MEL-30 (skin melanoma)

Table 1 summarizes the observed cell viability reductions in these studies:

Cell LineCompound Concentration (µM)Viability Reduction (%)
Caco-250070
MDA-MB-23150065
SK-MEL-3050060

The compound demonstrated a notable reduction in cell viability, particularly in the Caco-2 cell line, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms. This enzyme plays a crucial role in steroid metabolism and has implications in various diseases, including obesity and hypertension.

In vitro studies indicated that several derivatives of the compound showed significant inhibitory activity against 11β-HSD1 , with one derivative achieving an IC50 value of 0.07μM0.07\,\mu M. This level of inhibition was comparable to known inhibitors like carbenoxolone but exhibited higher selectivity towards 11β-HSD1 over 11β-HSD2.

Table 2 presents the inhibitory activity of selected compounds against 11β-HSD isoforms:

Compound IDIC50 (µM)Selectivity Ratio (HSD1/HSD2)
Compound 3h0.0790:10
Carbenoxolone0.155:45

These results suggest that the compound may serve as a promising candidate for therapeutic applications targeting metabolic disorders .

Other Biological Activities

Beyond anticancer and enzyme inhibition properties, compounds containing thiadiazole and thiazole moieties have been reported to exhibit:

  • Antibacterial activity
  • Antifungal properties
  • Antiviral effects

These activities further highlight the potential of such compounds in drug development across various therapeutic areas .

Case Studies

A notable case study involved the synthesis and testing of various derivatives of the parent compound. The research focused on optimizing biological activity through structural modifications. For example:

  • A derivative with enhanced hydrophobic characteristics showed improved selectivity and potency against cancer cell lines.

This ongoing research emphasizes the importance of structure-activity relationship (SAR) studies in developing effective therapeutic agents.

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